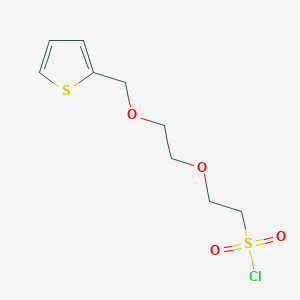

2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO4S2 It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of thiophene-2-methanol with ethylene oxide to form 2-(thiophen-2-ylmethoxy)ethanol. This intermediate is then reacted with ethylene chlorohydrin to produce 2-(2-(thiophen-2-ylmethoxy)ethoxy)ethanol. Finally, the sulfonyl chloride group is introduced by reacting the intermediate with chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.

Scientific Research Applications

2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds with antimicrobial, anti-inflammatory, and anticancer properties.

Materials Science: Utilized in the preparation of functionalized polymers and advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride depends on its chemical reactivity. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions can modify the biological activity of target molecules, making the compound useful in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacking the thiophene and ethoxy groups.

Benzenesulfonyl Chloride: Contains a benzene ring instead of a thiophene ring, leading to different electronic properties and reactivity.

Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group, commonly used in organic synthesis for protecting amines and alcohols.

Uniqueness

2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride is unique due to the presence of the thiophene ring and ethoxy groups, which impart specific electronic and steric properties. These features can influence the compound’s reactivity and make it suitable for specialized applications in organic synthesis and materials science .

Biological Activity

2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride, with the molecular formula C10H13ClO4S2, is a sulfonyl chloride compound notable for its diverse biological activities. This compound features a thiophene ring and an ethoxy group, which contribute to its unique reactivity and potential applications in medicinal chemistry. Its sulfonyl chloride functional group enhances its ability to interact with biological molecules, making it a candidate for drug design and development.

The structural characteristics of this compound include:

- Sulfonyl Group : Provides high reactivity due to its ability to form covalent bonds with nucleophilic sites in proteins or nucleic acids.

- Thiophene Ring : Imparts aromatic properties that can influence biological interactions.

- Ethoxy Group : Enhances solubility and facilitates modifications that may improve biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects, making it relevant in the development of new antibiotics or antimicrobial agents.

- Enzyme Inhibition : The compound's ability to react with nucleophilic sites allows it to inhibit specific enzymes, which is crucial for targeting bacterial virulence factors. For example, it has been investigated for its effects on the Type III secretion system (T3SS) in pathogenic bacteria, which is essential for their virulence .

- Covalent Modifications : The sulfonyl chloride moiety enables the formation of covalent bonds with amino acids in proteins, potentially altering their function. This property is leveraged in drug design to create targeted therapies.

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Activity : A screening assay was developed to evaluate the effectiveness of this compound against various Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as a lead compound in antibiotic development .

- Enzyme Interaction Analysis : Research focused on the interaction of this compound with enzymes involved in bacterial pathogenesis revealed that it could effectively inhibit the T3SS, thereby reducing the virulence of pathogens such as E. coli .

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains thiophene and ethoxy groups | High reactivity due to sulfonyl chloride |

| Methanesulfonyl chloride | Contains a methyl group instead of an ethoxy group | Simpler structure; less versatile |

| Benzenesulfonyl chloride | Contains a benzene ring instead of thiophene | Aromatic nature may influence reactivity differently |

| Tosyl chloride (p-Toluenesulfonyl chloride) | Contains a para-methyl group on a toluene ring | Commonly used in organic synthesis; more stable |

Properties

Molecular Formula |

C9H13ClO4S2 |

|---|---|

Molecular Weight |

284.8 g/mol |

IUPAC Name |

2-[2-(thiophen-2-ylmethoxy)ethoxy]ethanesulfonyl chloride |

InChI |

InChI=1S/C9H13ClO4S2/c10-16(11,12)7-5-13-3-4-14-8-9-2-1-6-15-9/h1-2,6H,3-5,7-8H2 |

InChI Key |

QULFEBITGOJZKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)COCCOCCS(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.